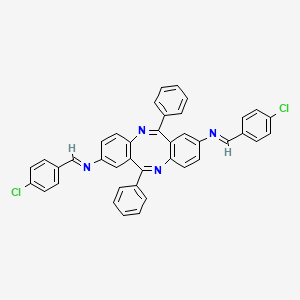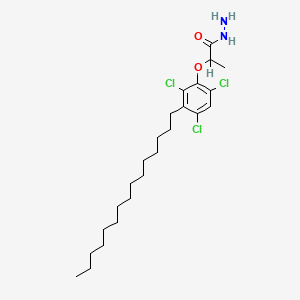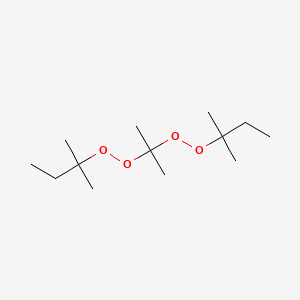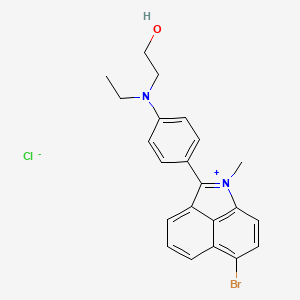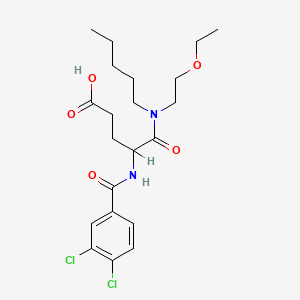
(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorobenzoyl group, an ethoxyethyl group, and a pentylamino group, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps:
Formation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzonitrile with thionyl chloride.
Amidation Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with an appropriate amine to form the dichlorobenzamide intermediate.
Addition of Ethoxyethyl Group: The intermediate undergoes further reaction with 2-ethoxyethylamine.
Final Coupling: The final step involves coupling the intermediate with a pentylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and pentylamino groups.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Protein Binding: Studying interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Research: Investigating its effects on various biological pathways.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. The ethoxyethyl and pentylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group and exhibit similar chemical properties.
4,4’-Dichlorobenzophenone: Another dichlorobenzoyl-containing compound with different applications.
3-Amino-2,5-dichlorobenzoic acid: Similar in structure but with different functional groups.
Uniqueness
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
111106-11-7 |
|---|---|
Molekularformel |
C21H30Cl2N2O5 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[2-ethoxyethyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-5-6-11-25(12-13-30-4-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChI-Schlüssel |
ZRTWAJXAOFVPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCOCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)

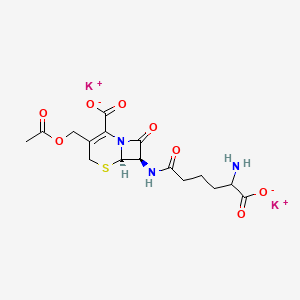

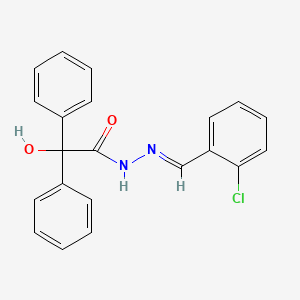
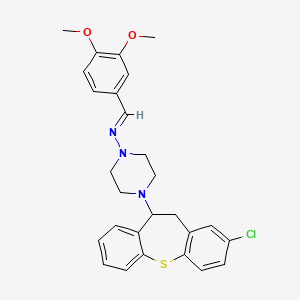
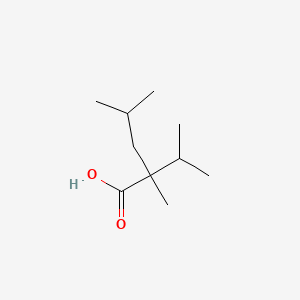
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
